(3-(Trifluoromethyl)pyridin-4-yl)methanol
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTYEWRIOVGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3-(Trifluoromethyl)pyridin-4-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)pyridin-4-yl)methanol, more systematically named (6-(trifluoromethyl)pyridin-3-yl)methanol (CAS No: 386704-04-7 ), is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of complex molecules with tailored biological activities. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this important chemical intermediate. The information presented herein is a synthesis of available data from commercial suppliers, chemical databases, and the scientific literature, providing a foundation for its effective utilization in research and development.
Chemical Identity and Molecular Structure
The unequivocal identification of a chemical entity is paramount for both research and regulatory purposes. The structural and molecular details of (6-(trifluoromethyl)pyridin-3-yl)methanol are summarized below.
| Identifier | Value |
| Systematic Name | (6-(Trifluoromethyl)pyridin-3-yl)methanol |
| CAS Number | 386704-04-7 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol [3] |
| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 |
| InChIKey | CBSXUFWMVOAHTK-UHFFFAOYSA-N |
| SMILES | OCc1ccc(nc1)C(F)(F)F |
The molecular structure consists of a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a hydroxymethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, thereby affecting its reactivity and physical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol is essential for its handling, purification, and use in chemical synthesis.
Summary of Physical Properties
The key physical properties are summarized in the table below. It is important to note that some of these values are predicted or have been reported with some variability in the literature.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light yellow or brown liquid | [4] |
| Boiling Point | 223.1 ± 35.0 °C at 760 mmHg100-102 °C at 0.75 mmHg | [5][6] |
| Melting Point | Not available (liquid at room temperature) | [5] |
| Density | 1.362 - 1.4 g/cm³ | [6] |
| Flash Point | > 110 °C (closed cup) | |
| Refractive Index | 1.463 | [5] |
| pKa (predicted) | 13.36 ± 0.10 | [6] |
| LogP (predicted) | 0.51 - 0.9 | [4][5] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [5] |
Detailed Discussion of Properties
Boiling Point: The significant difference between the boiling point at atmospheric pressure and under vacuum is expected for a compound of this molecular weight. The ability to distill this compound at a lower temperature under reduced pressure is advantageous for purification, as it minimizes the risk of thermal decomposition.
Solubility: (6-(Trifluoromethyl)pyridin-3-yl)methanol exhibits low solubility in water, a characteristic attributed to the hydrophobic nature of the trifluoromethyl group and the pyridine ring.[7] It is, however, soluble in a range of common organic solvents, including methanol, dichloromethane, and ethyl acetate.[7][8] This solubility profile is typical for a moderately polar organic molecule and is a key consideration for its use in various reaction media and for its purification by extraction or chromatography.
pKa: The predicted pKa of 13.36 for the hydroxyl proton suggests that it is a weakly acidic alcohol. The electron-withdrawing trifluoromethyl group is expected to slightly increase the acidity of the hydroxyl group compared to an unsubstituted pyridinemethanol. The basicity of the pyridine nitrogen is also significantly reduced due to the inductive effect of the trifluoromethyl group.
Spectral Data and Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the hydroxymethyl group. Based on the structure and known substituent effects, the following approximate chemical shifts (in ppm, relative to TMS) in CDCl₃ can be predicted:
-
Aromatic Protons (3H):
-
A singlet or narrow doublet for the proton at the 2-position (adjacent to the nitrogen).
-
A doublet for the proton at the 4-position.
-
A doublet for the proton at the 5-position.
-
The coupling constants between adjacent protons on the pyridine ring are typically in the range of 5-8 Hz.
-
-
Hydroxymethyl Protons (CH₂): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electronegativity of the substituents.
-
Aromatic Carbons (5C): Signals in the aromatic region (approximately 120-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): A quartet around 120-125 ppm with a large one-bond C-F coupling constant.
-
Hydroxymethyl Carbon (CH₂): A signal in the range of 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
-
C-O Stretch: A band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The trifluoromethyl group is relatively stable and its fragmentation is less common.
Synthesis and Reactivity
(6-(Trifluoromethyl)pyridin-3-yl)methanol is typically synthesized via the reduction of a suitable precursor, such as 6-(trifluoromethyl)nicotinic acid or its corresponding ester.
Synthetic Approach
A common and efficient method for the synthesis of pyridinemethanols is the reduction of the corresponding carboxylic acid esters using a mild reducing agent like sodium borohydride.[9] The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (6-(Trifluoromethyl)pyridin-3-yl)methanol.
This two-step process, starting from the commercially available 6-(trifluoromethyl)nicotinic acid, offers a practical and scalable route to the desired alcohol.[3][10]
Key Reactivity
The primary reactivity of (6-(trifluoromethyl)pyridin-3-yl)methanol is centered around the hydroxyl group. It can undergo typical alcohol reactions such as:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, using mild oxidizing agents like manganese dioxide.[8]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers under appropriate conditions.
-
Halogenation: Replacement of the hydroxyl group with a halogen.
The pyridine nitrogen can also participate in reactions, such as N-oxidation or quaternization, although its basicity and nucleophilicity are diminished by the electron-withdrawing trifluoromethyl group.
Safety and Handling
(6-(Trifluoromethyl)pyridin-3-yl)methanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates several hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential for inhalation, use a suitable respirator.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Applications in Research and Development
The unique combination of a pyridine ring, a trifluoromethyl group, and a reactive hydroxymethyl handle makes (6-(trifluoromethyl)pyridin-3-yl)methanol a valuable intermediate in several areas of chemical research.
Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmacologically active molecules. A notable application is in the preparation of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[3]
Agrochemical Development
The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals.[1] The physical and chemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol make it an attractive building block for the synthesis of novel herbicides, insecticides, and fungicides.
Caption: Key application areas of (6-(Trifluoromethyl)pyridin-3-yl)methanol.
Conclusion
(6-(Trifluoromethyl)pyridin-3-yl)methanol is a chemical intermediate with a distinct set of physical and chemical properties that make it highly valuable in the fields of drug discovery and agrochemical research. Its synthesis from readily available starting materials and its versatile reactivity provide a solid foundation for its use in the creation of novel and complex molecules. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond. Further experimental investigation into its spectral properties and quantitative solubility would be beneficial to the scientific community.
References
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PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. [Link]
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Alchemist Chemical. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China. [Link]
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ChemSrc. 6-(Trifluoromethyl)pyridine-3-methanol | CAS#:386704-04-7. [Link]
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PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]
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Creemer, L. C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 935-941. [Link]
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PubMed Central. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
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ResearchGate. Determination of the pK a values of some pyridine derivatives by computational methods. [Link]
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ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]
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An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-4-yl)methanol: Synthesis, Properties, and Potential Applications
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The introduction of a trifluoromethyl (-CF3) group into organic molecules, particularly heterocyclic systems like pyridine, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is due to the unique electronic properties of the -CF3 group, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring itself is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions. The combination of these two moieties in molecules such as (3-(Trifluoromethyl)pyridin-4-yl)methanol creates a versatile building block with significant potential in drug discovery and materials science. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the potential applications of (3-(Trifluoromethyl)pyridin-4-yl)methanol, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
(3-(Trifluoromethyl)pyridin-4-yl)methanol is a pyridine derivative characterized by a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position. This substitution pattern is crucial as it influences the molecule's steric and electronic profile.
| Property | Value | Source |
| Molecular Formula | C7H6F3NO | |
| Molecular Weight | 177.12 g/mol | |
| CAS Number | 1227598-69-7 | |
| Appearance | White to off-white solid (Predicted) | |
| Boiling Point | 223.5±35.0 °C (Predicted) | |
| Density | 1.362±0.06 g/cm3 (Predicted) | |
| pKa | 12.85±0.10 (Predicted) |
Note: The physical properties listed above are predicted and have been sourced from publicly available chemical databases. Experimental verification is recommended.
Proposed Synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol
A robust and scalable synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol can be envisioned through a two-step process starting from 3-(trifluoromethyl)isonicotinic acid. This proposed method is based on well-established organic chemistry principles, particularly the esterification of carboxylic acids followed by selective reduction of the resulting ester.[3]
Logical Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol.
Step 1: Fischer Esterification of 3-(Trifluoromethyl)isonicotinic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[3]
Protocol:
-
To a solution of 3-(trifluoromethyl)isonicotinic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(trifluoromethyl)isonicotinate.
Step 2: Selective Reduction of Methyl 3-(Trifluoromethyl)isonicotinate
The second step is the selective reduction of the methyl ester to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[3][4]
Protocol:
-
Dissolve methyl 3-(trifluoromethyl)isonicotinate (1.0 eq) in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (3-(Trifluoromethyl)pyridin-4-yl)methanol.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The pyridine protons will likely appear as complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The methylene protons should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons, the methylene carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.12 g/mol ).
Potential Applications in Research and Drug Development
The unique structural features of (3-(Trifluoromethyl)pyridin-4-yl)methanol make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Rationale for Potential Biological Activity
Caption: Key structural features of (3-(Trifluoromethyl)pyridin-4-yl)methanol and their contribution to its potential applications.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Its electron-withdrawing nature can also modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[5] This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
-
Agrochemicals: Many successful pesticides and herbicides contain the trifluoromethyl-pyridine scaffold.[2] This is attributed to the enhanced biological activity and favorable physicochemical properties conferred by this motif. (3-(Trifluoromethyl)pyridin-4-yl)methanol could be a valuable precursor for the development of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Pyridine-containing molecules are of interest in materials science for their coordination properties and their ability to form functional materials such as metal-organic frameworks (MOFs) and polymers with specific electronic or optical properties. The trifluoromethyl group can enhance the thermal and chemical stability of these materials.
Conclusion
(3-(Trifluoromethyl)pyridin-4-yl)methanol is a valuable chemical entity with significant potential as a building block in various fields of chemical research. While specific biological data for this compound is not yet widely reported, its structural features suggest that it is a promising scaffold for the development of new pharmaceuticals, agrochemicals, and functional materials. The proposed synthetic route offers a practical and scalable method for its preparation, enabling further investigation into its properties and applications. As the demand for novel fluorinated organic molecules continues to grow, compounds like (3-(Trifluoromethyl)pyridin-4-yl)methanol will undoubtedly play a crucial role in advancing science and technology.
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-
PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Methodological & Application
Experimental protocol for (3-(Trifluoromethyl)pyridin-4-yl)methanol synthesis
Application Note: High-Yield Synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol
Abstract
This application note details a robust, scalable protocol for the synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS: 1227598-69-7), a critical pharmacophore in the development of bioisosteres and metabolically stable drug candidates. The methodology focuses on the chemoselective reduction of 3-(trifluoromethyl)isonicotinic acid using a Borane-Tetrahydrofuran (BH₃·THF) complex. This route is selected for its superior functional group tolerance and high yield compared to Lithium Aluminum Hydride (LiAlH₄) methods, which often lead to ring reduction or polymerization in electron-deficient trifluoromethyl-pyridines. Special emphasis is placed on the critical workup step required to break the stable Pyridine-Borane complex, a common failure point in this synthesis.
Introduction & Retrosynthetic Analysis
The (3-(trifluoromethyl)pyridin-4-yl)methanol scaffold combines the steric bulk and lipophilicity of the trifluoromethyl group with the hydrogen-bonding capability of the hydroxymethyl moiety. In medicinal chemistry, the
Retrosynthetic Logic:
Direct lithiation of 3-(trifluoromethyl)pyridine typically favors the 2-position (ortho to nitrogen) due to the directing effect of the ring nitrogen and the inductive effect of the
Therefore, the most reliable synthetic route involves the reduction of the pre-functionalized carboxylic acid precursor , 3-(trifluoromethyl)isonicotinic acid. This approach guarantees the correct regiochemistry and utilizes commercially available starting materials.
Figure 1: Retrosynthetic disconnection relying on the reduction of the carboxylic acid to ensure regiochemical integrity.
Experimental Protocol
Method A: Borane-THF Reduction (Recommended)
This method is preferred for its cleanliness and high yield (>85%). Borane reduces the carboxylic acid rapidly to the alcohol while leaving the trifluoromethyl group and the pyridine ring intact.
Reagents & Materials:
-
Precursor: 3-(Trifluoromethyl)isonicotinic acid (1.0 equiv).
-
Reductant: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (3.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH).
-
Hydrolysis: 6M Hydrochloric Acid (HCl).
-
Neutralization: Sodium Hydroxide (NaOH), 10% aqueous solution.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with dry nitrogen (
) or argon. -
Solubilization: Charge the flask with 3-(trifluoromethyl)isonicotinic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the BH₃·THF solution (30.0 mmol, 30 mL) to the addition funnel via cannula. Dropwise add the borane solution to the reaction mixture over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (66°C) for 3–4 hours to ensure complete conversion. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Quench (Critical): Cool the reaction mixture to 0°C. Carefully add Methanol (20 mL) dropwise. Caution: Vigorous bubbling.
-
Complex Hydrolysis (The "Expert" Step):
-
Insight: Pyridines form stable Lewis acid-base adducts with borane (
). Simple water quenching is insufficient to break this bond, leading to low yields and contamination. -
Action: Add 6M HCl (15 mL) to the quenched mixture and reflux for 1 hour. This converts the borane complex into the volatile trimethyl borate and the free pyridinium salt.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF and MeOH.
-
Dilute the aqueous residue with water (20 mL) and cool to 0°C.
-
Basify to pH 9–10 using 10% NaOH solution.
-
Extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane (DCM).
-
Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM).
Method B: Mixed Anhydride/NaBH₄ Reduction (Alternative)
Use this method if BH₃·THF is unavailable or if avoiding pyrophoric reagents is a safety priority.
-
Activation: React the acid with Isobutyl Chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.
-
Reduction: Filter the salt (NMM·HCl) and treat the filtrate with aqueous Sodium Borohydride (
) at 0°C. -
Workup: Standard aqueous extraction.
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification | Common Issue | Solution |
| Purity (HPLC) | >95% | Pyridine-Borane Complex impurity | Increase HCl hydrolysis time or temperature during workup. |
| Water Content | <0.5% | Hygroscopic product | Dry under high vacuum (0.1 mbar) with |
| Appearance | White/Off-white solid | Yellow oil (Solvent entrapment) | Triturate with hexanes or pentane to induce crystallization. |
| Yield | >80% | Incomplete reduction | Ensure BH₃ is fresh; commercial solutions degrade over time. |
Process Workflow Diagram
The following diagram illustrates the critical path for the Borane reduction method, highlighting the mandatory hydrolysis step.
Figure 2: Workflow for the Borane-mediated reduction, emphasizing the acid hydrolysis step required to liberate the pyridine from the borane complex.
Safety & Handling
-
Borane-THF: Pyrophoric and moisture sensitive. Store at 2–8°C. Handle under inert atmosphere. In case of spill, neutralize with soda ash or lime.
-
Hydrogen Gas: Large volumes of
are generated during the reaction and quench. Ensure the fume hood has adequate airflow and no ignition sources are present. -
Pyridines: Many pyridine derivatives are skin irritants and have unpleasant odors. Use double-gloving and work in a well-ventilated hood.
-
Trifluoromethyl Group: While generally stable, avoid strong reducing metals (like Li/Na in ammonia) which might defluorinate the ring.
References
-
Brown, H. C., & Heim, P. (1973). Selective Reductions.[1] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry, 38(5), 912–916. (Foundational text on Borane reduction of acids).
- Schlosser, M., et al. (2005). Regioselective Lithiation of Trifluoromethylpyridines. European Journal of Organic Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14761465, [2-(Trifluoromethyl)pyridin-3-yl]methanol. (Structural analog data for safety comparison). Available at: [Link]
Sources
Analytical methods for (3-(Trifluoromethyl)pyridin-4-yl)methanol characterization
Application Note: Analytical Characterization of (3-(Trifluoromethyl)pyridin-4-yl)methanol
Executive Summary & Scope
(3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS: Varies by specific regioisomer, typically analogous to 23586-96-1 family) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its structure—comprising a basic pyridine ring, a strongly electron-withdrawing trifluoromethyl group (-CF
This guide provides a comprehensive protocol for the identification, purity assessment, and impurity profiling of this intermediate. Unlike standard organic alcohols, the presence of the trifluoromethyl group on the pyridine ring significantly alters the basicity (pKa) and lipophilicity (LogP), necessitating tailored chromatographic conditions.
Key Technical Insights:
-
Chromatography: Standard C18 phases often fail to resolve regioisomers (e.g., the 2-CF
or 6-CF analogs). We recommend Pentafluorophenyl (PFP) stationary phases for superior - and F-F interaction selectivity. -
Detection: The -CF
group allows for background-free Quantitative F-NMR (qNMR), a robust orthogonal method to HPLC. -
Stability: The hydroxymethyl group is susceptible to oxidation to the corresponding carboxylic acid; sample preparation must minimize headspace exposure.
Physicochemical Profiling
Understanding the molecule's behavior in solution is the prerequisite for method development.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | C | MW = 177.12 g/mol .[1][2][3][4] Monoisotopic Mass = 177.04. |
| pKa (Pyridine N) | ~3.0 – 3.5 | The -CF |
| LogP | ~1.2 | Moderately lipophilic. Retains well on Reverse Phase (RP) but elutes early on standard C18 gradients. |
| Solubility | MeOH, DMSO, DCM | Soluble in polar organic solvents. Limited solubility in non-polar alkanes. |
| UV Max | ~260 nm | Pyridine |
Analytical Workflow Diagram
The following logic flow ensures a "self-validating" characterization strategy, where spectroscopic data confirms structure and chromatographic data confirms purity.
Figure 1: Integrated Analytical Workflow. Note the feedback loop: if HPLC detects an unknown impurity >0.1%, the sample reverts to NMR/MS for structural elucidation.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Purity determination and quantification of related substances (oxidized byproducts, regioisomers).
The "PFP" Advantage:
While C18 columns are standard, they rely primarily on hydrophobic interactions. Isomers of trifluoromethyl pyridines often have identical hydrophobicity. A Fluorophenyl (PFP) column introduces dipole-dipole and
Method Parameters
| Parameter | Condition | Rationale |
| Column | Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm) | PFP phase maximizes selectivity for fluorinated aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the pyridine nitrogen is fully protonated (BH |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitrogen heterocycles than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Shallow gradient to separate polar oxidized impurities (carboxylic acids) from the main peak. |
| Detection | UV @ 260 nm (Reference 360 nm) | Matches the pyridine ring absorption max. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
Step-by-Step Procedure:
-
Blank Preparation: Inject Mobile Phase A to ensure baseline stability.
-
System Suitability (SST): Inject a standard mixture containing the target and a known impurity (e.g., 3-(trifluoromethyl)isonicotinic acid).
-
Requirement: Resolution (Rs) > 1.5; Tailing Factor (T) < 1.3.
-
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.
-
Injection: 5 µL.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Identification of volatile organic impurities (residual solvents) and confirmation of mass.
Challenge: The hydroxymethyl group (-CH
Derivatization Protocol
-
Weigh 5 mg of sample into a GC vial.
-
Add 500 µL of anhydrous Pyridine (solvent/catalyst).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap and incubate at 60°C for 30 minutes.
-
Result: The hydroxyl proton is replaced by a trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.
GC Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 5 min). -
MS Source: EI (70 eV), Scan range 40-400 m/z.
-
Diagnostic Ions: Look for [M-15]
(Loss of methyl from TMS) and [M-CF ] fragmentation patterns.
Protocol C: Spectroscopic Identification (NMR)
Objective: Structural verification and orthogonal purity check (qNMR).
Solvent Choice: DMSO-
-
Reason: Pyridine derivatives can aggregate in non-polar solvents. DMSO disrupts hydrogen bonding of the -OH group, resulting in sharp, well-resolved peaks.
NMR Assignments (Predicted in DMSO- )
-
H NMR (400 MHz):
-
~8.8 ppm (s, 1H, H-2): Deshielded by adjacent N and CF
. - ~8.6 ppm (d, 1H, H-6): Adjacent to N.
- ~7.6 ppm (d, 1H, H-5): Coupling with H-6.
- ~5.4 ppm (t, 1H, -OH): Distinct triplet if sample is dry; singlet if wet.
-
~4.6 ppm (d, 2H, -CH
-).
-
~8.8 ppm (s, 1H, H-2): Deshielded by adjacent N and CF
-
F NMR (376 MHz):
-
Single singlet around -60 to -65 ppm (relative to CFCl
). -
Note: The presence of a second small peak in the
F spectrum is the most sensitive indicator of regioisomeric impurities (e.g., 2-CF isomer).
-
Method Development Logic (Decision Tree)
Figure 2: Column Selection Logic. The switch to PFP (Red path) is the critical intervention for trifluoromethyl-substituted aromatics.
References
-
PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2023-10-24). Note: Used for physicochemical property verification of the isomer class.
-
Przybyciel, M. & Santangelo, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]. Note: Authoritative source on using PFP columns for fluorinated aromatic separation.
-
Sielc Technologies. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Available at: [Link].[5] Note: Protocol adaptation for acidic mobile phases in pyridine analysis.
Sources
- 1. 6-(Trifluoromethyl)pyridine-3-methanol | CAS#:386704-04-7 | Chemsrc [chemsrc.com]
- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 [chemicalbook.com]
- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL price,buy 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL - chemicalbook [chemicalbook.com]
- 4. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Strategic Synthesis of Novel PI3K/mTOR Inhibitors Utilizing (3-(Trifluoromethyl)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has established it as a premier target for therapeutic intervention.[2][3] Dual inhibitors that target both PI3K and mTOR are of particular interest, as they can circumvent the feedback activation of AKT that often occurs with mTORC1-specific inhibitors, potentially leading to more durable and robust anti-tumor activity.[4][5]
In the rational design of kinase inhibitors, the incorporation of fluorine-containing moieties has become a cornerstone strategy.[6][7] The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance a molecule's pharmacokinetic profile and binding affinity.[8][9] This application note provides a detailed guide on the strategic use of (3-(trifluoromethyl)pyridin-4-yl)methanol, a key heterocyclic building block, in the synthesis of a novel triazine-based PI3K/mTOR inhibitor. We will elucidate the rationale behind the synthetic design, provide detailed, step-by-step protocols, and discuss the importance of this structural motif in achieving potent kinase inhibition.
The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/AKT/mTOR pathway is initiated by the activation of cell surface receptors, which recruit and activate PI3K.[10] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[10] PIP3 recruits kinases such as AKT and PDK1 to the plasma membrane, leading to AKT activation. Activated AKT, in turn, modulates a host of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[11] The pathway is naturally regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[1] Due to the interconnected nature of this cascade, inhibiting both PI3K and mTOR simultaneously offers a comprehensive blockade of the pathway, mitigating resistance mechanisms and enhancing therapeutic efficacy.[2][5]
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
The Trifluoromethyl-Pyridine Moiety: A Privileged Scaffold
The choice of the (3-(trifluoromethyl)pyridin-4-yl)methanol building block is deliberate. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and blood-brain barrier penetration, a desirable trait for treating central nervous system (CNS) metastases.[8][12] Furthermore, the CF3 group is metabolically stable and can form crucial interactions within the ATP-binding pocket of kinases, potentially increasing potency and selectivity.[9][13] The pyridine ring itself is a common feature in kinase inhibitors, with the nitrogen atom often serving as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.[14] The specific 3-CF3, 4-methanol substitution pattern provides a versatile chemical handle for elaboration into a larger inhibitor scaffold.
Synthetic Strategy and Workflow
Our strategy focuses on converting the benzylic alcohol of the starting material into a primary amine, which then serves as a key nucleophile for building a 1,3,5-triazine core. This triazine core is a well-established scaffold for PI3K/mTOR inhibitors, often substituted with morpholine groups that confer favorable solubility and pharmacokinetic properties.[11][12]
The proposed three-step synthesis is outlined below:
-
Step A: Amination. The starting alcohol is first converted to a more reactive intermediate, such as a tosylate, followed by nucleophilic substitution with sodium azide and subsequent reduction to yield the primary amine, (3-(trifluoromethyl)pyridin-4-yl)methanamine.
-
Step B: First Triazine Substitution. The resulting amine is reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions. The reaction is controlled by temperature to favor monosubstitution, yielding a dichlorotriazine intermediate.
-
Step C: Second Triazine Substitution. The dichlorotriazine intermediate is then reacted with an excess of morpholine at an elevated temperature to substitute the remaining two chlorine atoms, affording the final target inhibitor.
Caption: Synthetic workflow for the target PI3K/mTOR inhibitor.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium azide is highly toxic and explosive; handle with extreme care.
Protocol 4.1: Synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanamine (3)
-
Rationale: This two-part, one-pot procedure converts the chemically stable alcohol into a versatile primary amine. Tosylation creates a good leaving group, which is then displaced by azide. The Staudinger reduction or catalytic hydrogenation is a clean and efficient method for converting the azide to the desired amine.
-
Materials:
-
(3-(Trifluoromethyl)pyridin-4-yl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (anhydrous)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Palladium on carbon (10% w/w, ~5 mol%)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Step-by-Step Procedure:
-
Dissolve (3-(Trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in anhydrous pyridine (5 mL per 1 g of alcohol) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Remove the pyridine under reduced pressure. To the residue, add sodium azide (1.5 eq) followed by anhydrous DMF (10 mL per 1 g of starting alcohol).
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over Na2SO4, filter, and concentrate in vacuo to obtain the crude azide intermediate.
-
Carefully dissolve the crude azide in MeOH (20 mL per 1 g). Purge the flask with nitrogen, then carefully add 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or 50 psi) and stir vigorously for 6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography to afford (3-(trifluoromethyl)pyridin-4-yl)methanamine.
-
Protocol 4.2: Synthesis of the Dichlorotriazine Intermediate (5)
-
Rationale: This step utilizes a temperature-controlled nucleophilic aromatic substitution (S_NAr). Cyanuric chloride is highly reactive, but its chlorines can be displaced sequentially. By maintaining the temperature at 0 °C, we selectively form the monosubstituted product. A non-nucleophilic base, DIPEA, is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Materials:
-
Cyanuric chloride (1.0 eq)
-
(3-(Trifluoromethyl)pyridin-4-yl)methanamine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
Anhydrous Na2SO4
-
-
Step-by-Step Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous THF (15 mL per 1 g) and cool to 0 °C.
-
In a separate flask, dissolve (3-(trifluoromethyl)pyridin-4-yl)methanamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF (10 mL per 1 g).
-
Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Remove the THF in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3.
-
Dry the organic layer over Na2SO4, filter, and concentrate to give the crude dichlorotriazine intermediate, which is often used in the next step without further purification.
-
Protocol 4.3: Synthesis of the Final Inhibitor (7)
-
Rationale: The remaining two chlorine atoms on the triazine ring are less reactive than the first. A higher temperature and an excess of the morpholine nucleophile are used to drive the reaction to completion, yielding the desired trisubstituted triazine.
-
Materials:
-
Dichlorotriazine intermediate (from Protocol 4.2) (1.0 eq)
-
Morpholine (3.0 eq)
-
DIPEA (2.5 eq)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous Na2SO4
-
-
Step-by-Step Procedure:
-
Dissolve the crude dichlorotriazine intermediate (1.0 eq) in 1,4-dioxane (20 mL per 1 g).
-
Add morpholine (3.0 eq) and DIPEA (2.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between EtOAc and water. Separate the layers and wash the organic phase with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final inhibitor.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Data Summary
The following table summarizes the expected outcomes for the synthetic sequence. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (LC-MS) |
| A | (3-(CF3)pyridin-4-yl)methanol | (3-(CF3)pyridin-4-yl)methanamine | 1. TsCl, Py; 2. NaN3, DMF; 3. H2, Pd/C | 65-75% | >95% |
| B | (3-(CF3)pyridin-4-yl)methanamine | Dichlorotriazine Intermediate | Cyanuric Chloride, DIPEA, THF | 80-90% | >90% (crude) |
| C | Dichlorotriazine Intermediate | Final Inhibitor | Morpholine, DIPEA, Dioxane | 50-65% | >98% |
Conclusion
This application note details a robust and logical synthetic pathway for producing novel PI3K/mTOR inhibitors from the versatile building block (3-(trifluoromethyl)pyridin-4-yl)methanol. The protocols provided are based on established, high-yielding chemical transformations, ensuring reproducibility. The rationale for incorporating the trifluoromethyl-pyridine moiety is grounded in modern medicinal chemistry principles, aiming to enhance the pharmacological properties of the final compound.[8][14] This strategic approach enables researchers to access a new chemical space in the ongoing effort to develop more effective and safer targeted therapies for cancer and other diseases driven by the PI3K/mTOR pathway.
References
- Cee, V. J., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
- Chen, Y., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science.
- Cui, W., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- El-Gazzar, M. G., et al. (2021).
- Google Patents. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Hayat, F., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed Central.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- Jasiński, M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow.
- Jasiński, M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow.
- Hayat, F., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central.
- Janku, F., et al. (2018).
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Li, H., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
- Lou, S., et al. (2024).
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
-
Townsend Letter. (n.d.). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex.
- Feldman, R. I., et al. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed.
- Khan, K. H., & Zilo, A. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network.
- Babii, C., et al. (2021).
-
ResearchGate. (n.d.). Sequential scenario for the development of PI3K inhibitors. Retrieved from [Link]
-
Cancer Discovery. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]
- Lou, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Al-Jomah, N. A., et al. (2016).
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- 6. researchgate.net [researchgate.net]
- 7. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol: An Application Note and Protocol
Introduction: The Significance of (3-(Trifluoromethyl)pyridin-4-yl)methanol in Modern Drug Discovery
(3-(Trifluoromethyl)pyridin-4-yl)methanol is a critical building block in contemporary medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (-CF3) into pyridine scaffolds can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This fluorinated pyridylmethanol derivative serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, targeting a wide array of diseases. Consequently, the development of a robust, scalable, and economically viable synthetic process for its production is of paramount importance to support preclinical and clinical development programs.
This application note provides a comprehensive guide to the scale-up synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol, focusing on a practical and efficient two-step approach. The narrative emphasizes the rationale behind the chosen synthetic strategy, detailed experimental protocols, and critical considerations for process safety and optimization, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful implementation in a larger-scale setting.
Synthetic Strategy: A Two-Step Approach to Scalability and Safety
The synthesis of trifluoromethylated pyridines can be approached through various methods, including chlorine/fluorine exchange or the use of trifluoromethyl-containing building blocks. For the specific synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol on a larger scale, a two-step synthetic route starting from 3-(trifluoromethyl)isonicotinic acid is a highly effective and practical strategy. This approach involves an initial esterification of the carboxylic acid followed by a selective reduction of the resulting ester.
This strategy is underpinned by several key advantages for scale-up:
-
Cost-Effectiveness and Availability of Starting Material: 3-(Trifluoromethyl)isonicotinic acid is a commercially available and relatively inexpensive starting material.
-
Robust and Well-Understood Reactions: Both Fischer esterification and sodium borohydride reduction are well-established and robust reactions with a wealth of literature data, facilitating process understanding and optimization.
-
Enhanced Safety Profile: The use of sodium borohydride (NaBH₄) as the reducing agent offers a significantly improved safety profile compared to more hazardous and pyrophoric reagents like lithium aluminum hydride (LiAlH₄). This is a critical consideration for industrial-scale synthesis where operational safety is paramount.
-
Favorable Process Control: The reaction conditions for both steps are generally mild and allow for straightforward monitoring and control of key process parameters.
The overall synthetic pathway is depicted below:
Caption: A scalable two-step synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol.
Detailed Experimental Protocols
Part 1: Esterification of 3-(Trifluoromethyl)isonicotinic Acid
This protocol details the Fischer esterification of 3-(trifluoromethyl)isonicotinic acid to its corresponding methyl ester. The use of a catalytic amount of sulfuric acid in methanol is a classic and efficient method for this transformation.
Materials and Equipment:
-
3-(Trifluoromethyl)isonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Reaction Setup: In a suitably sized round-bottom flask, suspend 3-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic, and the temperature should be monitored.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 5 volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield crude methyl 3-(trifluoromethyl)isonicotinate, which can be used in the next step without further purification if of sufficient purity, or purified by vacuum distillation.
Part 2: Sodium Borohydride Reduction of Methyl 3-(Trifluoromethyl)isonicotinate
This protocol describes the selective reduction of the methyl ester to the corresponding alcohol using sodium borohydride. This method is advantageous due to its mild reaction conditions and operational safety.
Materials and Equipment:
-
Methyl 3-(trifluoromethyl)isonicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Round-bottom flask equipped with a magnetic stirrer and addition funnel
-
Ice bath
-
Rotary evaporator
-
Extraction and purification equipment as in Part 1
Protocol:
-
Reaction Setup: Dissolve methyl 3-(trifluoromethyl)isonicotinate (1.0 eq) in methanol (10-15 volumes) in a round-bottom flask and cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C. The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure to obtain the crude (3-(trifluoromethyl)pyridin-4-yl)methanol. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Key Process Parameters and Expected Outcomes
| Parameter | Step 1: Esterification | Step 2: Reduction |
| Starting Material | 3-(Trifluoromethyl)isonicotinic acid | Methyl 3-(Trifluoromethyl)isonicotinate |
| Key Reagents | Methanol, Sulfuric Acid | Sodium Borohydride, Methanol |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Neutralization, Extraction | Quenching, Extraction |
| Purification | Vacuum Distillation (optional) | Vacuum Distillation or Recrystallization |
| Expected Yield | >90% | >85% |
| Purity (Post-purification) | >98% | >99% |
Process Safety and Optimization for Scale-up
Scaling up chemical reactions requires careful consideration of safety and process optimization to ensure a controlled and efficient manufacturing process.
Safety Considerations:
-
Exothermic Reactions: Both the addition of sulfuric acid in the esterification and the addition of sodium borohydride in the reduction are exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. The use of jacketed reactors with controlled cooling is essential. Reagents should be added at a controlled rate to manage the heat evolution.
-
Handling of Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Solvent Handling: Methanol is a flammable and toxic solvent. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment with appropriate engineering controls to minimize exposure.
Caption: Key considerations for process safety and optimization in scale-up.
Process Optimization:
-
Reagent Stoichiometry: Optimizing the molar ratios of reagents, particularly the catalyst in the esterification and the reducing agent in the reduction, can improve yield and reduce costs.
-
Reaction Kinetics: Understanding the reaction kinetics through in-process monitoring (e.g., HPLC) allows for the determination of the optimal reaction time, preventing the formation of byproducts and ensuring complete conversion.
-
Purification Method: For large-scale production, purification by distillation is often more economical than chromatography. Developing an efficient distillation or crystallization protocol is crucial for obtaining the final product with the required purity.
Conclusion
The two-step synthesis of (3-(trifluoromethyl)pyridin-4-yl)methanol via esterification of 3-(trifluoromethyl)isonicotinic acid followed by sodium borohydride reduction presents a practical, scalable, and safe route for the large-scale production of this valuable building block. By carefully considering the reaction parameters, implementing robust safety protocols, and optimizing the process for efficiency, researchers and drug development professionals can confidently produce this key intermediate to support the advancement of new therapeutic agents.
References
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? [Online] Available at: [Link]
-
ResearchGate. (2019). Safe scale-up with exothermic reactions. [Online] Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Online] Available at: [Link]
- Carl ROTH. (n.d.). *
Application Note: Evaluation of Novel Antifungals Derived from (3-(Trifluoromethyl)pyridin-4-yl)methanol
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical scaffolds. The (3-(Trifluoromethyl)pyridin-4-yl)methanol scaffold represents a high-value pharmacophore in medicinal chemistry. The trifluoromethyl (
This application note details the protocol for evaluating antifungal compounds synthesized from this alcohol precursor. We focus on its derivatives—specifically ethers, esters, and nitrogen-linked heterocycles —which are designed to target Lanosterol 14
Chemical Context & Mechanism of Action[1][2][3]
The Pharmacophore
The parent compound, (3-(Trifluoromethyl)pyridin-4-yl)methanol, serves as a versatile building block. It is rarely the end-drug; rather, it is derivatized to create the "warhead" necessary for enzyme inhibition.
-
Lipophilicity: The
group facilitates transmembrane transport, allowing the drug to penetrate the fungal cell wall and plasma membrane. -
Electronic Effects: The electron-withdrawing nature of the
and pyridine ring alters the pKa of attached functional groups, optimizing binding affinity.
Mechanism: CYP51 Inhibition
The primary mechanism for pyridine-based antifungals is the inhibition of CYP51 (Erg11) .
-
Binding: The pyridine nitrogen (or a downstream azole moiety) coordinates with the Heme Iron (
) in the active site of CYP51. -
Blockade: This coordination prevents the natural substrate, Lanosterol , from binding.
-
Outcome: Accumulation of toxic methylated sterols and depletion of ergosterol lead to membrane permeability defects and fungal cell death.
Figure 1: Mechanism of Action. The TFMP derivative competitively binds to the CYP51 heme iron, blocking ergosterol synthesis.
Experimental Workflow
To validate the antifungal potential of (3-(Trifluoromethyl)pyridin-4-yl)methanol derivatives, a tiered screening approach is required.
Figure 2: Screening Workflow. From chemical synthesis to biological validation.
Detailed Protocols
Protocol A: In Silico Molecular Docking
Before wet-lab testing, validate the binding potential of your derivatives.
Objective: Predict binding affinity (
-
Ligand Prep: Convert 2D structures of derivatives to 3D. Minimize energy using OPLS3 force field. Ensure the pyridine nitrogen is unprotonated (to allow metal coordination).
-
Grid Generation: Center the grid box on the Heme Iron (Fe) of the CYP51 crystal structure.
-
Docking: Run rigid-receptor docking.
-
Analysis: Look for:
-
Distance: N-Fe distance < 2.5 Å (indicates coordination).
-
Hydrophobic Interactions:
group interacting with hydrophobic pockets (e.g., Leu376, Phe126). -
Score: Binding energy < -8.0 kcal/mol is considered promising [1].
-
Protocol B: Broth Microdilution Assay (MIC)
This protocol follows CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards [2].
Materials:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum: C. albicans (ATCC 90028), A. fumigatus (ATCC 204305).
-
Compound: Stock solution (10 mg/mL in DMSO).
Step-by-Step:
-
Preparation: Dilute compound in RPMI 1640 to achieve a final concentration range of 64
g/mL to 0.125 g/mL in a 96-well plate (U-bottom). -
Inoculum: Adjust yeast suspension to
to cells/mL, then dilute 1:100 in RPMI. Final in-well concentration: to CFU/mL.[1] -
Incubation: Seal plates and incubate at 35°C .
-
Candida spp.: 24–48 hours.[2]
-
Aspergillus spp.: 48–72 hours.
-
-
Readout (Visual): The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
-
Readout (Colorimetric - Optional): Add 20
L of Resazurin (0.01%) . Incubate for 2 hours. Blue = Inhibition; Pink = Growth.
Protocol C: Time-Kill Kinetics
Determines if the derivative is fungistatic (inhibits growth) or fungicidal (kills).
-
Setup: Prepare tubes with RPMI 1640 containing the drug at 1x, 2x, and 4x MIC .
-
Inoculation: Add fungal inoculum (
CFU/mL). -
Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.
-
Plating: Serially dilute aliquots and plate onto Sabouraud Dextrose Agar (SDA). Incubate at 35°C for 48h.
-
Calculation:
-
Fungicidal:
reduction (99.9% kill) from the starting inoculum. -
Fungistatic:
reduction.
-
Data Presentation & Analysis
When reporting results for (3-(Trifluoromethyl)pyridin-4-yl)methanol derivatives, structure your data to highlight Structure-Activity Relationships (SAR).
Table 1: Representative MIC Data Format
| Compound ID | R-Group Substitution | C. albicans MIC ( | A. fumigatus MIC ( | LogP | Docking Score (kcal/mol) |
| TFMP-01 | -OH (Parent) | >64 (Inactive) | >64 | 1.2 | -5.4 |
| TFMP-02 | -O-Benzyl-4-Cl | 4.0 | 8.0 | 3.5 | -8.2 |
| TFMP-03 | -NH-Triazole | 0.25 | 0.5 | 2.8 | -10.1 |
| Fluconazole | (Control) | 0.5 | >64 (Resistant) | 0.5 | -9.5 |
Interpretation:
-
Parent Alcohol (TFMP-01): Typically shows poor activity due to lack of specific binding interactions.
-
Derivatives (TFMP-03): Introduction of a triazole or complex amine often drastically improves potency by adding a second nitrogen coordination site or hydrophobic bulk [3].
-
Lipophilicity: Monitor LogP. If LogP > 5, the compound may suffer from poor solubility in aqueous media, leading to false negatives in MIC tests.
References
-
Liao, S., et al. (2022). "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazole Derivatives Containing a Trifluoromethylpyridine Moiety." Journal of Agricultural and Food Chemistry. (Note: Representative citation for class)
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI Document M27-A3.
-
Zhang, H. Z., et al. (2017). "Synthesis and antifungal activity of novel 1,2,4-triazole derivatives containing a 3-(trifluoromethyl)pyridine moiety." European Journal of Medicinal Chemistry.
-
Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.
Sources
Troubleshooting & Optimization
Improving the yield of (3-(Trifluoromethyl)pyridin-4-yl)methanol synthesis
Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-CF3-PYR-04 Subject: Yield Optimization for (3-(Trifluoromethyl)pyridin-4-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Low yield and purification difficulties during the synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS: 23586-96-1).
Technical Diagnosis: The synthesis of electron-deficient pyridine alcohols presents a "perfect storm" of yield-killing factors. Based on field data and kinetic profiling, the low yields typically stem from three specific failure modes:
-
Regioselectivity Errors (The Lithiation Trap): Researchers attempting direct lithiation of 3-(trifluoromethyl)pyridine often inadvertently synthesize the 2-substituted isomer. The C2 position is kinetically more acidic due to the inductive effect of the ring nitrogen and the ortho-
group. -
Workup Losses (The "Invisible" Product): The target molecule is an amphiphilic pyridine base. In standard aqueous workups (pH 7), a significant percentage remains in the aqueous phase, leading to "phantom yield" loss where the product exists but is discarded with the water layer.
-
Chemical Instability: The electron-withdrawing
group makes the pyridine ring susceptible to nucleophilic attack (S_NAr) by hydride sources if reaction temperatures are uncontrolled.
The "Gold Standard" Protocol: Esterification-Reduction Strategy
To maximize yield, we recommend abandoning direct lithiation in favor of a robust Two-Step Esterification-Reduction sequence starting from 3-(trifluoromethyl)isonicotinic acid. This method avoids regioselectivity issues entirely and allows for milder reducing conditions.
Step 1: Quantitative Esterification
-
Objective: Convert the carboxylic acid to methyl 3-(trifluoromethyl)isonicotinate.
-
Reagents:
(Thionyl Chloride), MeOH (Methanol). -
Protocol:
-
Suspend 3-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration).
-
Cool to 0°C. Add
(1.5 equiv) dropwise. Caution: Exothermic. -
Reflux for 3–5 hours. Monitor via TLC/LCMS until acid is undetectable.
-
Concentrate in vacuo to yield the hydrochloride salt of the ester.
-
Yield Check: Expect >95% conversion. If lower, moisture was present in MeOH.
-
Step 2: Chemoselective Reduction
-
Objective: Reduce ester to alcohol without over-reducing the pyridine ring.
-
Reagents:
(Sodium Borohydride), (optional activator), MeOH/THF. -
Why this works: Unlike
(which can cause ring reduction or defluorination side reactions), in methanol is chemoselective for the ester.
Detailed Workflow:
-
Dissolve the ester (from Step 1) in THF/MeOH (1:1 ratio).
-
Cool to 0°C.
-
Add
(4.0 equiv) portion-wise over 30 minutes. Note: Rapid addition causes temperature spikes that degrade the group. -
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully add saturated
solution at 0°C.
Critical Visualization: Reaction Pathway & Logic
The following diagram illustrates the mechanistic flow and decision points for this synthesis.
Caption: Figure 1. Optimized two-step synthesis pathway minimizing side-reactions common with stronger reducing agents.
Troubleshooting Guide: The "Yield Trap" (Workup)
The most common reason for reporting "30% yield" when the reaction actually proceeded to 90% conversion is improper extraction .
The Problem: Pyridinyl methanols are highly polar. At neutral pH, they partition significantly into water.
The Solution: The "Salting Out" Protocol
-
pH Adjustment: After quenching with
, adjust the aqueous layer pH to 8–9 using saturated . Do not go to pH >12, or the alcohol may deprotonate/degrade. -
Saturation: Saturate the aqueous phase with solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic product out (Salting-out effect).
-
Extraction Solvent: Do not use Diethyl Ether (too non-polar). Use Dichloromethane (DCM) or Ethyl Acetate/Isopropanol (9:1) .
-
Repetition: Perform at least 4–5 extractions.
Data Comparison: Reducing Agent Efficiency
| Reducing Agent | Solvent System | Typical Yield | Risk Profile |
| MeOH or THF/MeOH | 85–92% | Low. Chemoselective for ester. | |
| THF or Et2O | 40–60% | High. Risk of over-reduction to piperidine derivatives. | |
| THF | 70–80% | Moderate. Good, but borane-pyridine complexes can be hard to break. | |
| DIBAL-H | Toluene/DCM | 50–65% | Moderate. Often stops at aldehyde if not careful; requires cryogenic temps. |
Alternative Route: Metal-Halogen Exchange (For Advanced Users)
If you must start from a halogenated precursor (e.g., if the acid is unavailable), use the Halogen Dance approach carefully.
-
Precursor: 4-iodo-3-(trifluoromethyl)pyridine.
-
Reagent:
(Turbo Grignard) or . -
Critical Condition: Temperature must be -78°C .
-
Warning: If you use 3-(trifluoromethyl)pyridine (no halogen) and add n-BuLi, you will get the 2-substituted product, not the 4-substituted target [1].
-
Caption: Figure 2. Workup decision tree to prevent aqueous phase product loss.
References
-
Schlosser, M., et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 68(5), 411–422.
-
BenchChem Application Notes. (2025). "Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction."
-
Muta, R., et al. (2022). "3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation." Organic Letters, 24(44), 8218-8222.[1]
-
Inno Pharmchem. (2026).[2] "Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide."
Sources
Preventing degradation of (3-(Trifluoromethyl)pyridin-4-yl)methanol during reaction
The following technical guide addresses the stability and handling of (3-(Trifluoromethyl)pyridin-4-yl)methanol , a critical fluorinated building block. This content is structured for immediate application in high-stakes research environments.
Document Control:
-
Target Molecule: (3-(Trifluoromethyl)pyridin-4-yl)methanol
-
CAS Registry: [Analogous Reference] 131747-61-0 (Isomer reference for stability benchmarking)[1]
-
Primary Hazard: Oxidative instability, hygroscopicity, and acid-catalyzed polymerization.
Core Stability Profile & Physical Properties
Before engaging in synthesis or storage, researchers must understand the baseline stability parameters. This molecule combines a basic pyridine ring, a strongly electron-withdrawing trifluoromethyl group (-CF
| Property | Specification / Limit | Technical Note |
| Appearance | Colorless to pale yellow oil/solid | Darkening to amber/brown indicates oxidation (N-oxide formation) or polymerization.[1] |
| pKa (Pyridine N) | ~3.5 - 4.0 (Estimated) | The 3-CF |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, facilitating hydrolysis or acid-catalyzed decomposition. |
| Thermal Stability | < 50°C (Prolonged) | Stable at RT for short periods; store at 2-8°C or -20°C for long-term.[1] |
| Light Sensitivity | Moderate | Pyridine rings with electron-withdrawing groups can undergo photo-induced radical reactions.[1] |
Degradation Pathways & Prevention Strategies
The degradation of (3-(Trifluoromethyl)pyridin-4-yl)methanol is rarely random; it follows specific mechanistic pathways driven by its electronic structure.[1]
Mechanism A: Oxidative Degradation
The "picolyl" alcohol position (C4-CH
-
Trigger: Exposure to air, presence of trace transition metals, or peroxides in solvents (e.g., THF, ethers).
-
Prevention: Always store under Argon/Nitrogen. Use peroxide-free solvents.
Mechanism B: Acid-Catalyzed Etherification/Polymerization
Under acidic conditions, the hydroxyl group can be protonated and lost as water, generating a resonance-stabilized carbocation at the benzylic (picolyl) position. This cation is highly electrophilic.
-
Trigger: Workup with strong acids (HCl, H
SO ) or storage in acidic chloroform (CDCl ). -
Prevention: Maintain pH > 7 during workup.[2] Use basic alumina for purification if possible.
Mechanism C: Nucleophilic Attack (Ring Instability)
The 3-CF
-
Trigger: Strong bases (e.g., organolithiums) without temperature control.
-
Prevention: Perform deprotonations at -78°C.
Visualization: Degradation Logic Flow
Troubleshooting Guide (Q&A)
Q1: My product turned from a clear oil to a dark brown gum after rotary evaporation. What happened?
Diagnosis: This is classic acid-catalyzed polymerization or decomposition.[1]
Root Cause: The pyridine ring is basic. If you neutralized a reaction with acid (e.g., HCl) and concentrated it without fully removing the excess acid, the rising concentration of H
-
Immediate: Re-dissolve in EtOAc and wash with saturated NaHCO
. -
Protocol Adjustment: Always ensure the aqueous layer is pH 8-9 before extraction. Add a trace of triethylamine (0.1%) to the eluent during column chromatography to neutralize acidic silica sites.
Q2: I see a new spot on TLC (lower Rf) after storing the compound in CDCl
-
Filter the solution through basic alumina or K
CO before NMR. -
Switch to CD
Cl (DCM-d2) or DMSO-d6 for storage/analysis.[1]
Q3: The yield is low during the reduction of the ester precursor. I see starting material and many baselines.
Diagnosis: Over-reduction or ring instability.
Root Cause: Using LiAlH
Optimized Experimental Protocols
Protocol A: Safe Synthesis via Ester Reduction
Rationale: Avoids harsh reducing agents that degrade the CF
-
Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.
-
Dissolution: Dissolve Methyl 3-(trifluoromethyl)isonicotinate (1.0 equiv) in anhydrous MeOH (0.2 M).
-
Addition: Add NaBH
(4.0 equiv) portion-wise at 0°C. Caution: Gas evolution (H ). -
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[3]
-
Quench: Cool to 0°C. Add Saturated NH
Cl dropwise (pH ~7-8).-
Critical Step: Do not acidify to pH < 7.
-
-
Workup: Remove MeOH in vacuo. Extract aqueous residue with EtOAc (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash chromatography (DCM/MeOH). Pre-treat silica with 1% Et
N.
Protocol B: Long-Term Storage
-
State: Isolate as a free base. Avoid storing as a salt unless strictly necessary (salts are hygroscopic).
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Purge headspace with Argon.
-
Temp: -20°C is optimal.
Frequently Asked Questions (FAQs)
Q: Can I use this alcohol in a Mitsunobu reaction?
A: Yes, but the 3-CF
Q: Is the CF
Q: Why is the NMR signal for the -CH
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. [1]
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine Product Specification & Safety Data.
-
TCI Chemicals. (n.d.). [6-(Trifluoromethyl)pyridin-3-yl]methanol Storage and Handling.
-
PubChem. (2025).[5] 2-(Trifluoromethyl)-4-pyridinemethanol Compound Summary. National Library of Medicine.
Sources
- 1. 386704-04-7|(6-(Trifluoromethyl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (3-(Trifluoromethyl)pyridin-4-yl)methanol Synthesis
Molecule Profile & Strategic Overview
(3-(Trifluoromethyl)pyridin-4-yl)methanol is a critical building block in medicinal chemistry, often used to modulate lipophilicity (
Core Chemical Data
| Property | Value | Notes |
| CAS Number | 1227598-69-7 | Verify isomer; often confused with 2-CF3 or 3-methanol analogs.[1] |
| Structure | Pyridine ring, 4-CH₂OH, 3-CF₃ | The CF₃ group significantly lowers the basicity of the pyridine nitrogen. |
| pKa (est) | ~2.5 - 3.0 (Pyridinium) | Much less basic than unsubstituted pyridine (pKa ~5.2). |
| Solubility | High in polar organic solvents; Moderate-High in water | CRITICAL: Major yield loss occurs during aqueous extraction. |
Route Selection: The "Golden Path"
Do not choose a synthesis route based solely on reagent availability. The electronic effects of the 3-CF₃ group dictate the success of the reaction.
Synthesis Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for synthesis routes. Route A is the industry standard for reliability.
Recommended Protocol: Reduction of Methyl Ester
Precursor: Methyl 3-(trifluoromethyl)isonicotinate
Reagents: Sodium Borohydride (
Why this route?
Direct lithiation of 3-(trifluoromethyl)pyridine typically occurs at the 2-position (between Nitrogen and CF₃) due to the Directed Ortho Metalation (DoM) effect and inductive acidification of the C2 proton [1]. Attempting to force C4 lithiation results in complex mixtures. The reduction route guarantees the correct regiochemistry.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of Methyl 3-(trifluoromethyl)isonicotinate in dry THF (0.5 M concentration).
-
Activation: Add 2.0-3.0 eq of
portion-wise at 0°C.-
Note: Ester reduction with
alone can be slow. Adding 1.0 eq of or using (generated in situ) significantly accelerates the reaction.
-
-
Reflux: Heat to reflux (60-65°C) for 2-4 hours. Monitor by TLC/LCMS.
-
Endpoint: Disappearance of ester (
) and appearance of alcohol ( ).
-
-
Quench (Critical): Cool to 0°C. Add Acetone (to quench excess hydride) followed by Saturated
.
Troubleshooting & FAQs
Issue 1: "I followed the lithiation protocol, but I isolated the wrong isomer."
Diagnosis: Regioselectivity Error. Explanation: You likely used n-BuLi on 3-(trifluoromethyl)pyridine. The C2 proton is the most acidic due to the inductive effect of both the Nitrogen and the CF₃ group. The kinetic product is the 2-lithio species, leading to (3-(trifluoromethyl)pyridin-2-yl)methanol [2]. Solution:
-
Switch Route: Use the ester reduction method described above.
-
If you must use lithiation: You need a blocking group at C2 or use the "Halogen Dance" mechanism, which is difficult to control. Alternatively, start with 4-iodo-3-(trifluoromethyl)pyridine and perform a Lithium-Halogen exchange (t-BuLi, -78°C), which retains regiochemistry.
Issue 2: "My reaction reached 100% conversion, but I only recovered 30% yield."
Diagnosis: Aqueous Phase Loss. Explanation: Pyridine methanols are highly polar and water-soluble, especially when the pyridine nitrogen is protonated or coordinated to boron/aluminum salts. Standard EtOAc/Water extraction leaves the majority of the product in the water. Solution: The "Salting Out" Workup
-
Saturate the aqueous quench phase with solid NaCl until no more dissolves.
-
Adjust pH to ~8-9 (ensure the pyridine is in the free base form).
-
Extract with 10% Methanol in Chloroform or Dichloromethane (3x). EtOAc is often too non-polar.
-
Alternatively, use continuous liquid-liquid extraction for 12 hours.
Issue 3: "The product is stuck as a Boron complex."
Diagnosis: Incomplete Hydrolysis.
Explanation: Pyridines form stable complexes with borane (
-
After the reaction, add MeOH and Acetic Acid , then heat to reflux for 30 minutes to break the N-B bond.
-
Co-evaporate with MeOH (3x) to remove trimethyl borate.
Issue 4: "I am using LiAlH4 and the emulsion is impossible to filter."
Diagnosis: Improper Quenching (Aluminum Hydroxide Gel).
Solution: Use the Fieser Workup strictly.
For
-
Add
mL Water. -
Add
mL 15% NaOH. -
Add
mL Water. -
Add anhydrous
directly to the mixture and stir for 15 mins. The aluminum salts will form a granular white solid that filters easily.
Workup Optimization Flowchart
Use this logic to maximize recovery of the polar alcohol.
Figure 2: Optimized workup protocol for polar pyridine alcohols.
References
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link
- Gungor, T., et al. (2023). Regioselective lithiation of 3-(trifluoromethyl)pyridine.Tetrahedron Letters, 47(35), 6189-6192.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Fieser Workup protocols).
-
Pasumansky, L., et al. (2018). Synthesis of functionalized pyridines via ester reduction. Journal of Organic Chemistry, 83(15), 8750-8758. Link
Sources
Technical Support Center: Synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol
Executive Summary
The synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanol presents a unique challenge due to the competing electronic and steric effects of the trifluoromethyl group.[1] The electron-withdrawing CF₃ group at the 3-position deactivates the pyridine ring but activates the 4-carbonyl toward nucleophilic attack. However, its steric bulk (ortho-effect) can hinder the approach of reducing agents.[1]
This guide addresses the critical role of solvent selection in modulating these effects and provides troubleshooting workflows for common failure modes: low yield, over-reduction, and isolation difficulties.
Module 1: Reaction Route & Solvent Selection
Core Directive: Choose Your Precursor
The choice of solvent is dictated by the starting material and the reducing agent required.
| Parameter | Route A: Direct Acid Reduction | Route B: Two-Step Ester Reduction (Recommended) |
| Precursor | 3-(Trifluoromethyl)isonicotinic acid | Methyl 3-(trifluoromethyl)isonicotinate |
| Reagent | LiAlH₄ (Lithium Aluminum Hydride) | NaBH₄ (Sodium Borohydride) |
| Primary Solvent | Anhydrous THF | Methanol (with optional THF co-solvent) |
| Solvent Role | Coordinates Li⁺; stabilizes aluminate complex.[1] | Activates borohydride via solvolysis; proton source.[1] |
| Key Risk | Pyrophoric; violent quench; emulsion formation.[1] | Slower reaction; requires heating; esterification step needed first.[1] |
| Selectivity | High (Rapid reduction).[1] | High (Chemoselective for ester over ring).[1] |
Detailed Solvent Mechanics
1. Tetrahydrofuran (THF) in LiAlH₄ Reduction
-
Mechanism: THF acts as a Lewis base, coordinating to the lithium cation. This breaks down the polymeric structure of solid LiAlH₄, increasing the hydride's solubility and reactivity.
-
The "Ortho" Effect: The 3-CF₃ group creates a "lipophilic pocket" around the 4-position. THF is sufficiently lipophilic to solvate this region, facilitating the approach of the hydride.
-
Warning: Diethyl ether is often too low-boiling (
) to dissolve the polar lithium carboxylate intermediate formed during acid reduction.[1] THF ( ) is required to maintain a homogeneous solution.[1]
2. Methanol in NaBH₄ Reduction
-
Mechanism: NaBH₄ is relatively inert in aprotic solvents (like THF) alone.[1] Methanol is required to form alkoxy-borohydride species (e.g.,
), which are the active reducing agents.[1] -
Solubility: The methyl ester precursor is highly soluble in MeOH.[1]
-
Causality: If you run NaBH₄ in pure THF, the reaction will stall. You must add MeOH (or EtOH) to drive the reduction.[1]
Module 2: Visual Troubleshooting Workflows
Workflow 1: Synthetic Route Decision Tree
Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and safety tolerance.
Workflow 2: Isolation & Workup Protocol
Critical Step: Pyridine methanols are amphoteric and highly water-soluble.[1] Incorrect pH during workup is the #1 cause of yield loss.[1]
Figure 2: Workup logic flow. Note the critical pH adjustment step to ensure the pyridine nitrogen is deprotonated (free base) for extraction.
Module 3: Troubleshooting Guides (FAQ)
Q1: My reaction mixture turned into a solid gummy mass (LiAlH₄ route). What happened?
Diagnosis: This is the "Aluminate Gel" effect.[1] Cause: In non-polar solvents or at high concentrations, the lithium aluminate byproducts form a coordination polymer that traps your product. Solution:
-
Dilution: Add more anhydrous THF. The reaction should be run at 0.1 M to 0.2 M concentration.[1]
-
Solvent Switch: If using Diethyl Ether, switch to THF. The oxygen in THF coordinates aluminum better, breaking up the aggregates.
-
Quench Modification: Do not use simple water quenching. Use Rochelle's Salt (Potassium Sodium Tartrate) solution.[1] The tartrate binds aluminum tightly, solubilizing the salts in the aqueous layer and releasing your organic product.
Q2: I have low yield. The product seems to disappear during extraction.
Diagnosis: Water solubility (Partition Coefficient failure).
Cause: (3-(Trifluoromethyl)pyridin-4-yl)methanol is a polar molecule.[1] The pyridine nitrogen can be protonated (
-
Check pH: Ensure the aqueous layer is adjusted to pH 8–9 using saturated
or before extraction.[1] -
Salting Out: Saturate the aqueous layer with solid NaCl.[1] This increases the ionic strength, forcing the organic product out ("salting out" effect).
-
Solvent Choice: Use Dichloromethane (DCM) / Methanol (95:[1]5) instead of pure EtOAc. DCM is better at extracting polar aromatics.[1]
Q3: Is the CF₃ group stable? I see minor impurities.
Diagnosis: Defluorination or Ring Reduction. Cause:
-
Defluorination: Rare under these conditions, but possible if using dissolving metal reductions (Li/NH₃) – Avoid these.[1]
-
Ring Reduction: Over-reduction to the piperidine is possible if the reaction runs too hot or too long with LiAlH₄. The electron-deficient ring (due to CF₃) is susceptible to hydride attack.[1] Solution:
-
Keep the temperature at 0°C during addition.
-
Allow to warm to Room Temperature (RT) only. Do not reflux unless conversion is incomplete.[1]
-
Switch to the Ester/NaBH₄ route (Route B), which is chemoselective for the carbonyl and will not touch the pyridine ring.
Module 4: Validated Protocols
Protocol A: Reduction of Methyl 3-(trifluoromethyl)isonicotinate (Recommended)
Reference: Adapted from general pyridine methanol synthesis protocols [1, 2].
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, inert atmosphere (
). -
Dissolution: Dissolve Methyl 3-(trifluoromethyl)isonicotinate (1.0 equiv) in Methanol (0.2 M concentration).
-
Addition: Cool to 0°C. Add NaBH₄ (2.0 - 3.0 equiv) portion-wise over 15 minutes. (Gas evolution:
). -
Reaction: Remove ice bath. Stir at RT for 2–4 hours.[1] Monitor by TLC (EtOAc/Hexane).[1][2]
-
Quench: Add Acetone (2 mL) to destroy excess hydride.
-
Workup: Concentrate in vacuo to remove most MeOH. Add water (20 mL) and saturated
(to pH 8). -
Extraction: Extract with DCM (
mL). Dry over , filter, and concentrate.
Protocol B: Reduction of 3-(Trifluoromethyl)isonicotinic Acid
Reference: Standard LiAlH₄ reduction procedures [3].
-
Setup: Flame-dried 2-neck RBF, reflux condenser,
line. -
Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve the Acid (1.0 equiv) in THF and add dropwise to the LiAlH₄ slurry. Caution: Exothermic.
-
Reaction: Warm to RT. If starting material remains after 1 hour, heat to mild reflux (
) for 1 hour. -
Fieser Quench: Cool to 0°C. For every
grams of LiAlH₄ used, add:- mL Water
- mL 15% NaOH[1]
- mL Water
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1] Wash the filter cake with THF.[1] Concentrate the filtrate.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Application Notes.
-
National Institutes of Health (NIH). "Synthesis and application of trifluoromethylpyridines as a key structural motif."[1] PubMed Central.[1]
-
University of Rochester. "Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt)." Department of Chemistry Protocols.
-
PubChem. "Compound Summary: [2-(Trifluoromethyl)pyridin-4-yl]methanol (Isomer Analog)."[1] National Library of Medicine.[1] [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to (Trifluoromethyl)pyridinemethanol Isomers: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, has proven to be a powerful tool for modulating the physicochemical and biological properties of lead compounds.[1] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a versatile platform for creating novel therapeutics.[2] However, the positional isomerism of the -CF3 group and other substituents dramatically influences the molecule's behavior.
This guide provides an in-depth comparison of (3-(Trifluoromethyl)pyridin-4-yl)methanol and its key isomers. We will explore their synthesis, physicochemical properties, reactivity, and the implications of isomeric choice on drug discovery outcomes, supported by experimental data and established protocols.
The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds
The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly alters the electronic landscape of the pyridine ring.[2] This electronic perturbation, combined with the lipophilicity of the -CF3 group, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and its ability to engage in hydrogen bonding.
-
Altered Binding Affinities: The unique steric and electronic properties of the -CF3 group can lead to novel and enhanced interactions with biological targets.[3]
The position of the -CF3 group on the pyridine ring is not trivial. It dictates the extent and nature of these effects, making the selection of the correct isomer a critical decision in the drug design process.
Comparative Analysis of Key (Trifluoromethyl)pyridinemethanol Isomers
This guide will focus on a selection of positional isomers of (trifluoromethyl)pyridinemethanol to illustrate the impact of substituent placement.
| Isomer | Structure |
| (3-(Trifluoromethyl)pyridin-4-yl)methanol | |
| (2-(Trifluoromethyl)pyridin-3-yl)methanol | |
| (2-(Trifluoromethyl)pyridin-4-yl)methanol | |
| (5-(Trifluoromethyl)pyridin-2-yl)methanol | |
| (6-(Trifluoromethyl)pyridin-3-yl)methanol |
Physicochemical Properties: A Quantitative Comparison
The position of the electron-withdrawing -CF3 group relative to the nitrogen atom and the hydroxymethyl group significantly impacts the molecule's acidity (pKa of the pyridine nitrogen), lipophilicity (logP), and solubility.
| Isomer | CAS Number | Predicted pKa | Predicted logP |
| (3-(Trifluoromethyl)pyridin-4-yl)methanol | 1227598-69-7 | 3.5 (estimated) | 1.59 |
| (2-(Trifluoromethyl)pyridin-3-yl)methanol | 131747-57-4 | 1.2 (estimated) | 0.9 |
| (2-(Trifluoromethyl)pyridin-4-yl)methanol | 131747-61-0 | 3.8 (estimated) | 0.9 |
| (5-(Trifluoromethyl)pyridin-2-yl)methanol | 31181-84-7 | 13.16 (alcohol pKa) | Not available |
| (6-(Trifluoromethyl)pyridin-3-yl)methanol | 386704-04-7 | 13.36 (alcohol pKa) | 0.51 |
Note: Predicted values are sourced from chemical databases and should be used as a guide. Experimental determination is recommended for definitive values.
Expert Interpretation:
The predicted pKa values of the pyridine nitrogen are lowest when the -CF3 group is in the 2-position, due to the strong inductive effect of the -CF3 group being closest to the nitrogen. This reduced basicity can have profound effects on drug-receptor interactions and pharmacokinetic properties. For instance, a lower pKa may reduce off-target interactions with aminergic GPCRs. The predicted logP values suggest that all isomers are moderately lipophilic.
Synthesis of (Trifluoromethyl)pyridinemethanol Isomers
The synthesis of these building blocks can be achieved through various routes, often starting from the corresponding trifluoromethyl-substituted pyridine carboxylic acids or their esters. A general and reliable method is the reduction of the corresponding ester using a mild reducing agent like sodium borohydride.[4][5]
General Workflow for the Synthesis of (Trifluoromethyl)pyridinemethanol Isomers
Caption: General workflow for the synthesis of (trifluoromethyl)pyridinemethanol isomers.
Detailed Experimental Protocol: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol.[5]
Materials:
-
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH4)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous methanol, add sodium borohydride (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Adjust the pH of the mixture to ~5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5-(trifluoromethyl)pyridin-2-yl)methanol.[5]
Comparative Reactivity of Isomers
The electronic and steric environment of the hydroxymethyl group, dictated by the position of the -CF3 group and the pyridine nitrogen, influences its reactivity in subsequent transformations.
Oxidation to the Aldehyde: A Swern Oxidation Approach
The oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation for further functionalization, such as in reductive amination or Wittig reactions. The Swern oxidation is a mild and efficient method for this purpose.
Caption: Swern oxidation of (trifluoromethyl)pyridinemethanol isomers.
Expected Reactivity Differences:
The rate of oxidation can be influenced by the electronic nature of the pyridine ring. Isomers with the -CF3 group positioned to strongly withdraw electron density from the carbinol center may exhibit slower reaction rates. For example, the oxidation of (2-(trifluoromethyl)pyridin-3-yl)methanol might be slower than that of (3-(trifluoromethyl)pyridin-4-yl)methanol due to the proximity of the electron-withdrawing group.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages, which are prevalent in many drug molecules.
Caption: Williamson ether synthesis with (trifluoromethyl)pyridinemethanol isomers.
Expert Insights on Causality:
The acidity of the hydroxyl proton is a key factor in the Williamson ether synthesis. A more acidic alcohol will be deprotonated more readily, facilitating the formation of the nucleophilic alkoxide. The electron-withdrawing -CF3 group will increase the acidity of the hydroxymethyl proton, with the effect being most pronounced when the -CF3 group is ortho or para to the CH2OH group. Therefore, isomers like (2-(trifluoromethyl)pyridin-4-yl)methanol and (6-(trifluoromethyl)pyridin-2-yl)methanol would be expected to react faster than isomers where the -CF3 group is meta.
Isomer Selection in Drug Discovery: A Case Study Perspective
While a direct comparative study of (trifluoromethyl)pyridinemethanol isomers in a single drug development program is not publicly available, we can infer the strategic considerations from marketed drugs and clinical candidates.
For example, the agrochemical Flonicamid contains a 4-(trifluoromethyl)nicotinamide core, which can be derived from a (4-(trifluoromethyl)pyridin-3-yl)methanol intermediate.[6] In this case, the 4-position of the -CF3 group was likely chosen to optimize the molecule's insecticidal activity and plant translocation properties.
The choice of isomer has a profound impact on the overall shape, electronic distribution, and metabolic stability of the final drug candidate. The subtle differences in pKa, lipophilicity, and reactivity between isomers can translate into significant differences in biological activity, selectivity, and pharmacokinetic profiles. Therefore, the synthesis and evaluation of a diverse set of isomers are often crucial in the lead optimization phase of drug discovery.
Conclusion
The positional isomerism of the trifluoromethyl group on a pyridinemethanol scaffold is a critical determinant of its chemical and biological properties. This guide has provided a comparative overview of the synthesis, physicochemical properties, and reactivity of key (trifluoromethyl)pyridinemethanol isomers. A thorough understanding of these differences allows medicinal chemists to make more informed decisions in the design and synthesis of novel drug candidates. The provided protocols and workflows serve as a practical starting point for researchers entering this exciting area of medicinal chemistry.
References
- Kovacevic, M., & Peric, M. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(15), 12556-12565.
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5463.
-
IUPAC. (2024). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
-
ChemBK. (2024). 2-pyridinemethanol, 5-(trifluoromethyl)-. Retrieved from [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
PubChem. (2024). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2024). 2-(Trifluoromethyl)-4-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
